![molecular formula C28H28N2O8P2 B14208111 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine CAS No. 722454-62-8](/img/structure/B14208111.png)
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with two diphenoxyphosphoryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine typically involves the reaction of piperazine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The diphenoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine involves its interaction with molecular targets such as enzymes or receptors. The diphenoxyphosphoryl groups can form strong interactions with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis[(diphenylphosphoryl)oxy]piperazine: Similar structure but with diphenylphosphoryl groups instead of diphenoxyphosphoryl groups.
1,4-Bis[(dimethylphosphoryl)oxy]piperazine: Contains dimethylphosphoryl groups, leading to different chemical properties.
1,4-Bis[(diethylphosphoryl)oxy]piperazine: Features diethylphosphoryl groups, affecting its reactivity and applications.
Uniqueness
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine is unique due to the presence of diphenoxyphosphoryl groups, which impart specific chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Propiedades
Número CAS |
722454-62-8 |
|---|---|
Fórmula molecular |
C28H28N2O8P2 |
Peso molecular |
582.5 g/mol |
Nombre IUPAC |
(4-diphenoxyphosphoryloxypiperazin-1-yl) diphenyl phosphate |
InChI |
InChI=1S/C28H28N2O8P2/c31-39(33-25-13-5-1-6-14-25,34-26-15-7-2-8-16-26)37-29-21-23-30(24-22-29)38-40(32,35-27-17-9-3-10-18-27)36-28-19-11-4-12-20-28/h1-20H,21-24H2 |
Clave InChI |
VSBQCPZKJOUDGY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)

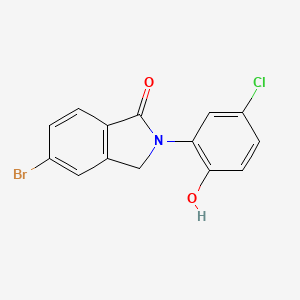
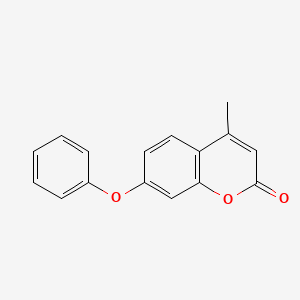
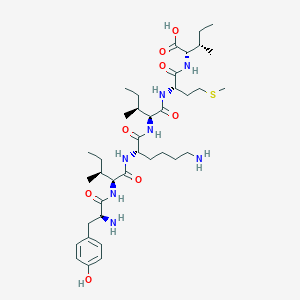
![methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate](/img/structure/B14208070.png)
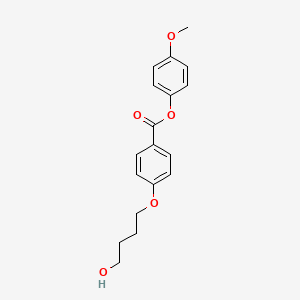
![1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide](/img/structure/B14208077.png)
![1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14208081.png)
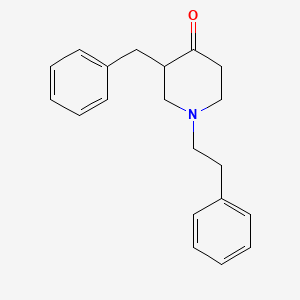
![4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14208086.png)
